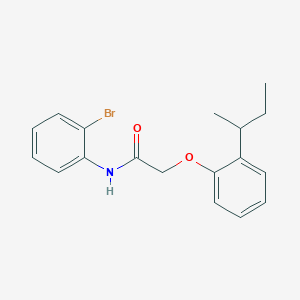![molecular formula C23H24N2O5S B320016 2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320016.png)
2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a methoxyanilino sulfonyl phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenol with an appropriate acylating agent to form the dimethylphenoxy intermediate. This intermediate is then reacted with 4-[(4-methoxyanilino)sulfonyl]phenylamine under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(2,5-Dimethylphenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C23H24N2O5S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-(3,5-dimethylphenoxy)-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-16-12-17(2)14-21(13-16)30-15-23(26)24-18-6-10-22(11-7-18)31(27,28)25-19-4-8-20(29-3)9-5-19/h4-14,25H,15H2,1-3H3,(H,24,26) |
Clave InChI |
RTOQWQRNJBLZPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C |
SMILES canónico |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(tert-butylsulfamoyl)phenyl]-3-iodo-4-methoxybenzamide](/img/structure/B319934.png)
![4-[(anilinocarbonyl)amino]-N-(tert-butyl)benzenesulfonamide](/img/structure/B319935.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2,2-diphenylacetamide](/img/structure/B319936.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B319940.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B319941.png)
![2-(2-bromo-4-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B319945.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B319947.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B319949.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B319951.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide](/img/structure/B319952.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B319953.png)
![N-[(2-bromophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319955.png)
![N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B319957.png)
